molecular formula C8H16O B049883 2-Methylheptanal CAS No. 16630-91-4

2-Methylheptanal

Cat. No.: B049883
CAS No.: 16630-91-4
M. Wt: 128.21 g/mol
InChI Key: DHEKCFIOOSCJRW-UHFFFAOYSA-N
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Description

2-Methylheptanal is an organic compound with the molecular formula C8H16O. It is a branched-chain aldehyde, specifically a heptanal molecule with a methyl group attached to the second carbon atom. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylheptanal can be synthesized through several methods. One common method involves the hydroformylation of 1-octene. In this process, 1-octene reacts with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form this compound. The reaction conditions typically include high pressure and temperature to facilitate the formation of the aldehyde.

Industrial Production Methods

In industrial settings, this compound is produced using similar hydroformylation techniques but on a larger scale. The process involves continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the product. The industrial production also emphasizes the recycling of catalysts and solvents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-Methylheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: 2-Methylheptanoic acid.

    Reduction: 2-Methylheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylheptanal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methylheptanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. It can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The pathways involved include the formation of hemiacetals, acetals, and other derivatives depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

2-Methylheptanal can be compared with other similar aldehydes such as:

    Heptanal: A straight-chain aldehyde with similar reactivity but lacks the methyl group, making it less branched.

    2-Methylhexanal: Another branched aldehyde but with a shorter carbon chain.

    2-Methylundecanal: A longer-chain aldehyde with similar branching but different physical properties.

The uniqueness of this compound lies in its specific branching, which affects its reactivity and physical properties, making it suitable for specific applications in synthesis and industry.

Properties

IUPAC Name

2-methylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKCFIOOSCJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937186
Record name 2-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16630-91-4
Record name 2-Methylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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